molecular formula C8H6OS B173960 Benzo[b]thiophen-5-ol CAS No. 19301-35-0

Benzo[b]thiophen-5-ol

Cat. No.: B173960
CAS No.: 19301-35-0
M. Wt: 150.2 g/mol
InChI Key: CCSUVDYTBGWFIB-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-5-ol is an organosulfur compound that belongs to the class of benzothiophenes These compounds are characterized by a fused benzene and thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophen-5-ol can be synthesized through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of the benzothiophene skeleton via an aryne intermediate, followed by nucleophilic attack and ring closure . Another method involves the use of palladium-catalyzed cross-coupling reactions, which enable the formation of substituted benzothiophenes from readily available starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitro-substituted benzothiophenes.

Scientific Research Applications

Benzo[b]thiophen-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    Benzothiophene: A parent compound with a fused benzene and thiophene ring system.

    Benzo[c]thiophene: A structural isomer with different ring fusion.

Uniqueness: Benzo[b]thiophen-5-ol is unique due to the presence of a hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

Benzo[b]thiophen-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of the biological properties of this compound, supported by recent research findings, case studies, and detailed data tables.

Overview of this compound

This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structural characteristics of this compound contribute to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives. A series of compounds derived from this compound were synthesized and evaluated for their activity against a range of pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
A30Candida albicans0.03 μg/mL
A31Cryptococcus neoformans0.25 μg/mL
A32Aspergillus fumigatus0.5 μg/mL

These compounds demonstrated potent antifungal activity, particularly against Candida albicans, with MIC values indicating strong efficacy in vitro .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in relation to Alzheimer's disease. The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegeneration:

CompoundAChE IC50 (μM)BChE IC50 (μM)
5f62.1028.08
5h24.3528.08

The results indicate that certain derivatives exhibit inhibitory effects comparable to established drugs like galantamine, suggesting potential for therapeutic applications in cognitive disorders .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has also been documented. Compounds containing this moiety have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models:

  • In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with benzo[b]thiophen derivatives.
  • In vivo models exhibited decreased paw edema in rats treated with these compounds.

These findings suggest that benzo[b]thiophen derivatives could serve as effective anti-inflammatory agents .

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal properties of synthesized benzo[b]thiophene derivatives against clinically relevant strains. The results showed that specific modifications to the benzo[b]thiophene structure enhanced antifungal activity significantly .
  • Neuroprotective Screening : In a neuroblastoma cell line (SH-SY5Y), compounds derived from this compound were tested for cytotoxicity and neuroprotection. The study found that at their IC50 concentrations, these compounds did not exhibit cytotoxic effects while providing protection against oxidative stress .

Properties

IUPAC Name

1-benzothiophen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSUVDYTBGWFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480315
Record name benzo[b]thiophen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19301-35-0
Record name benzo[b]thiophen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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